

# spectroscopic comparison of 2-Propylphenol and its isomers

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A comprehensive spectroscopic comparison of **2-propylphenol** and its isomers is crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization. This guide provides a detailed analysis of the spectral data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-propylphenol** and its n-propyl and isopropyl isomers.

# **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **2-propylphenol** and its isomers.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)



Compound	Ar-H	-ОН	Alkyl-H
2-Propylphenol	7.09 (d), 7.07 (t), 6.82 (t), 6.73 (d)	4.85	2.57 (t), 1.63 (m), 0.96 (t)
3-Propylphenol	~7.1-6.7 (m)	~4.7	2.53 (t), 1.62 (m), 0.93 (t)
4-Propylphenol	7.03 (d), 6.75 (d)	4.92	2.51 (t), 1.59 (m), 0.92 (t)[1]
2-Isopropylphenol	7.21 (d), 7.07 (t), 6.92 (t), 6.74 (d)[2]	4.76[2]	3.21 (septet), 1.26 (d) [2]
3-Isopropylphenol	~7.2-6.7 (m)	~4.6	2.88 (septet), 1.24 (d)
4-Isopropylphenol	7.10 (d), 6.77 (d)[3]	4.8[3]	2.85 (septet), 1.22 (d)

<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Compound	Ar-C (Substituted)	Ar-C (Unsubstituted)	Alkyl-C
2-Propylphenol	152.0, 128.1	127.3, 126.8, 120.8, 115.1	32.0, 23.0, 14.1
3-Propylphenol	155.3, 144.5	129.5, 121.3, 116.0, 113.1	38.1, 24.5, 13.9
4-Propylphenol	153.6, 136.2	129.6, 115.1	37.4, 24.9, 13.9
2-Isopropylphenol	152.6, 134.7	126.7, 126.5, 121.1, 115.4	26.9, 22.6
3-Isopropylphenol	155.5, 149.3	129.5, 119.7, 115.2, 112.8	34.1, 24.1
4-Isopropylphenol	153.8, 141.2	127.8, 115.0	33.2, 24.2

# IR Spectral Data (cm<sup>-1</sup>)



Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
2- Propylphenol	~3400 (broad)	~3050	2960-2870	~1600, 1495	~1230
3- Propylphenol	~3350 (broad)	~3040	2960-2870	~1600, 1490	~1220
4- Propylphenol	~3330 (broad)	~3030	2960-2870	~1610, 1515	~1230
2- Isopropylphe nol	~3450 (broad)	~3060	2960-2870	~1600, 1490	~1230
3- Isopropylphe nol	~3360 (broad)	~3040	2960-2870	~1600, 1485	~1225
4- Isopropylphe nol	~3340 (broad)	~3030	2960-2870	~1610, 1510	~1235

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Base Peak	Key Fragment lons
2-Propylphenol	136	107	91, 77
3-Propylphenol	136	107	91, 77
4-Propylphenol	136	107	91, 77
2-Isopropylphenol	136	121	107, 91, 77
3-Isopropylphenol	136	121	107, 91, 77
4-Isopropylphenol	136	121	107, 91, 77[2]

# **Experimental Protocols**



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of propylphenol isomers.

### Methodology:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the propylphenol isomers.



## Methodology:

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the propylphenol isomers.

#### Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.



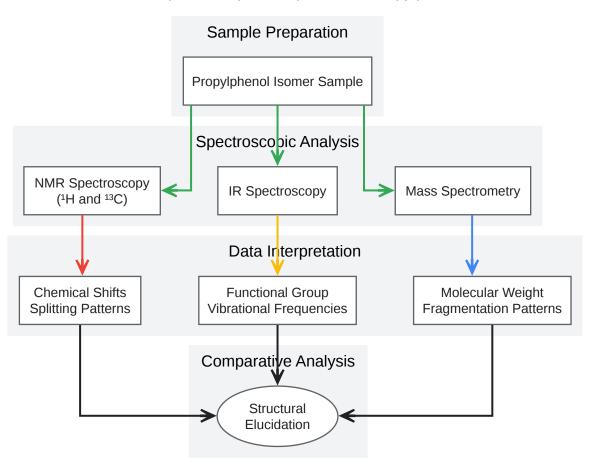
- Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak (M+) to determine the molecular weight.

  Analyze the fragmentation pattern to gain structural information. The base peak is the most intense peak in the spectrum.

# **Workflow for Spectroscopic Comparison**

The following diagram illustrates the logical workflow for the spectroscopic comparison of **2-propylphenol** and its isomers.

Workflow for Spectroscopic Comparison of Propylphenol Isomers



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